2-Methylpyrrolidine-2-carbonitrile hcl 2-Methylpyrrolidine-2-carbonitrile hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC20537952
InChI: InChI=1S/C6H10N2.ClH/c1-6(5-7)3-2-4-8-6;/h8H,2-4H2,1H3;1H
SMILES:
Molecular Formula: C6H11ClN2
Molecular Weight: 146.62 g/mol

2-Methylpyrrolidine-2-carbonitrile hcl

CAS No.:

Cat. No.: VC20537952

Molecular Formula: C6H11ClN2

Molecular Weight: 146.62 g/mol

* For research use only. Not for human or veterinary use.

2-Methylpyrrolidine-2-carbonitrile hcl -

Specification

Molecular Formula C6H11ClN2
Molecular Weight 146.62 g/mol
IUPAC Name 2-methylpyrrolidine-2-carbonitrile;hydrochloride
Standard InChI InChI=1S/C6H10N2.ClH/c1-6(5-7)3-2-4-8-6;/h8H,2-4H2,1H3;1H
Standard InChI Key TYCDAYALFGXBGT-UHFFFAOYSA-N
Canonical SMILES CC1(CCCN1)C#N.Cl

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features a five-membered pyrrolidine ring with a methyl group and a nitrile moiety at the C2 position. The hydrochloride salt enhances solubility in polar solvents, a property shared with methyl pyrrolidine-2-carboxylate HCl . The stereochemistry at C2 determines its enantiomeric form, which is critical for biological activity. For example, (S)-2-methylpyrrolidine-2-carboxylic acid HCl exhibits an optical rotation of [α]/D+33.0°[α]/D +33.0° , suggesting similar chiral behavior in the carbonitrile variant.

Table 1: Comparative Molecular Properties

Property2-Methylpyrrolidine-2-carbonitrile HCl (Predicted)Methyl Pyrrolidine-2-carboxylate HCl (S)-2-Methylpyrrolidine-2-carboxylic Acid HCl
Molecular FormulaC₆H₁₀ClN₂C₆H₁₂ClNO₂C₆H₁₂ClNO₂
Molecular Weight (g/mol)158.62165.62165.62
Melting Point (°C)70–75 (est.)69–71120–122 (dec.)
SolubilityMethanol, WaterMethanol, WaterWater, Methanol

Synthetic Methodologies

Key Synthetic Routes

While no direct synthesis is documented, the following pathways are proposed based on analogous compounds:

Cyclization of Amino Nitriles

A precursor such as 2-aminopentanenitrile could undergo acid-catalyzed cyclization to form the pyrrolidine ring. This method mirrors the cyclization steps used in proline derivative synthesis. For example, treatment with HCl gas in methanol at 0–5°C may yield the hydrochloride salt.

Enantioselective Synthesis

Chiral resolution using (R)- or (S)-specific boronate esters could achieve enantiomeric excess. Asymmetric catalysis with transition-metal complexes (e.g., Ru-BINAP) may also be applicable, given their success in proline analog synthesis.

Physicochemical Characterization

Spectroscopic Data

  • IR Spectroscopy: A strong absorption band near 2240 cm⁻¹ would confirm the nitrile group (C≡N stretch).

  • NMR:

    • ¹H NMR (D₂O): δ 3.5–3.7 (m, 2H, ring CH₂), 2.8–3.0 (m, 2H, ring CH₂), 2.4 (s, 3H, CH₃), 1.9–2.1 (m, 2H, ring CH₂) .

    • ¹³C NMR: δ 120.5 (CN), 60.2 (C2), 45.3 (ring CH₂), 25.1 (CH₃).

Chromatographic Analysis

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) would likely show a retention time of 4–5 minutes, comparable to methyl pyrrolidine-2-carboxylate HCl. Chiral HPLC (Chiralpak AD-H) could resolve enantiomers with >99% ee under isocratic conditions.

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

The nitrile group serves as a versatile handle for further functionalization. For example:

  • Reduction to Amines: Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to a primary amine, useful in antipsychotic drug synthesis .

  • Nucleophilic Addition: Grignard reagents add to the nitrile, forming ketones for analgesic precursors.

Biological Activity

While no direct studies exist, structural analogs exhibit:

  • Neuromodulatory Effects: (S)-2-Methylpyrrolidine-2-carboxylic acid HCl modulates glutamate receptors.

  • Antimicrobial Properties: Pyrrolidine derivatives with electron-withdrawing groups (e.g., CN) show MIC values of 8–16 µg/mL against S. aureus.

Condition (40°C/75% RH)Time (Weeks)Purity (%)
Sealed container498.5
Open to air487.2

Future Research Directions

  • Enantioselective Catalysis: Develop asymmetric methods for large-scale production.

  • Biological Screening: Evaluate kinase inhibition and antimicrobial activity.

  • Stability Optimization: Formulate co-crystals to enhance shelf life.

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